![molecular formula C14H18ClN3 B4668098 N-(2,3-dimethylphenyl)-2,6-dimethyl-4-pyrimidinamine hydrochloride](/img/structure/B4668098.png)
N-(2,3-dimethylphenyl)-2,6-dimethyl-4-pyrimidinamine hydrochloride
Overview
Description
N-(2,3-dimethylphenyl)-2,6-dimethyl-4-pyrimidinamine hydrochloride, also known as DMP 323, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine-based kinase inhibitors, which have been shown to have significant anti-cancer and anti-inflammatory properties.
Mechanism of Action
N-(2,3-dimethylphenyl)-2,6-dimethyl-4-pyrimidinamine hydrochloride 323 exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of several kinases, including JAK2, FLT3, and c-Kit. These kinases are involved in the regulation of cell growth and differentiation, and their inhibition leads to decreased proliferation and increased apoptosis of cancer cells. In addition, N-(2,3-dimethylphenyl)-2,6-dimethyl-4-pyrimidinamine hydrochloride 323 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of several inflammatory diseases.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2,6-dimethyl-4-pyrimidinamine hydrochloride 323 has been shown to have significant anti-cancer and anti-inflammatory effects in several in vitro and in vivo models. In cancer models, N-(2,3-dimethylphenyl)-2,6-dimethyl-4-pyrimidinamine hydrochloride 323 has been shown to inhibit the growth of several cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, N-(2,3-dimethylphenyl)-2,6-dimethyl-4-pyrimidinamine hydrochloride 323 has been shown to enhance the efficacy of several chemotherapeutic agents, such as cisplatin and gemcitabine. In inflammatory disease models, N-(2,3-dimethylphenyl)-2,6-dimethyl-4-pyrimidinamine hydrochloride 323 has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2,3-dimethylphenyl)-2,6-dimethyl-4-pyrimidinamine hydrochloride 323 is its specificity for several kinases involved in cancer and inflammation. This specificity makes it a potential candidate for targeted therapy in these diseases. However, one of the limitations of N-(2,3-dimethylphenyl)-2,6-dimethyl-4-pyrimidinamine hydrochloride 323 is its poor solubility, which can limit its bioavailability and efficacy in vivo.
Future Directions
Several future directions for the development of N-(2,3-dimethylphenyl)-2,6-dimethyl-4-pyrimidinamine hydrochloride 323 have been proposed. One potential direction is the development of prodrugs or analogs of N-(2,3-dimethylphenyl)-2,6-dimethyl-4-pyrimidinamine hydrochloride 323 with improved solubility and bioavailability. Another direction is the evaluation of N-(2,3-dimethylphenyl)-2,6-dimethyl-4-pyrimidinamine hydrochloride 323 in combination with other chemotherapeutic agents or immunotherapies for the treatment of cancer and inflammation. Additionally, further studies are needed to evaluate the safety and efficacy of N-(2,3-dimethylphenyl)-2,6-dimethyl-4-pyrimidinamine hydrochloride 323 in vivo, as well as its potential for clinical use.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2,6-dimethyl-4-pyrimidinamine hydrochloride 323 has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and c-Kit, which are involved in the regulation of cell growth and differentiation. Inhibition of these kinases has been shown to have significant anti-cancer and anti-inflammatory effects.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2,6-dimethylpyrimidin-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.ClH/c1-9-6-5-7-13(11(9)3)17-14-8-10(2)15-12(4)16-14;/h5-8H,1-4H3,(H,15,16,17);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCKVGLOLOQVLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=NC(=C2)C)C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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